WAY-151932 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a vasopressin V2 receptor agonist. It has been investigated for its potential therapeutic applications, notably in treating conditions such as nocturnal enuresis (bedwetting) and other disorders related to water retention and renal function. The compound is classified under the category of benzamide derivatives, which are known for their diverse biological activities.
The synthesis of WAY-151932 involves several key methodologies that have been optimized over time.
The synthetic pathway typically involves:
WAY-151932 features a complex molecular structure that is crucial for its biological activity.
The compound's structure can be represented as follows:
Detailed structural analysis through techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography has provided insights into its conformation and binding interactions with biological targets.
WAY-151932 undergoes various chemical reactions that are pivotal in its metabolic processing.
Metabolic studies have indicated that WAY-151932 is primarily processed by liver enzymes, with significant implications for its dosing and therapeutic window.
WAY-151932 functions primarily as an agonist at the vasopressin V2 receptor, which plays a critical role in regulating water reabsorption in the kidneys.
Pharmacological studies have demonstrated dose-dependent responses in animal models, reinforcing its potential clinical utility .
Understanding the physical and chemical properties of WAY-151932 is essential for its application in drug development.
Comprehensive analyses using techniques such as HPLC (High Performance Liquid Chromatography) have been employed to assess purity and stability profiles .
WAY-151932 has significant implications in scientific research and potential clinical applications:
The discovery of WAY-151932 originated from systematic efforts in the late 20th century to identify non-peptide ligands for G-protein coupled receptors (GPCRs), specifically targeting the vasopressin system. Researchers sought alternatives to peptide-based vasopressin analogs (e.g., desmopressin) that suffered from bioavailability limitations and required parenteral administration. The breakthrough emerged from molecular optimization campaigns focused on benzodiazepine scaffolds, culminating in the identification of WAY-151932 as a clinical candidate. This discovery was documented in early patent literature circa 2000, marking a transition from peptide mimetics to truly synthetic small-molecule agonists [1] [5].
Table 1: Key Identifiers and Aliases of WAY-151932
Systematic Name | Alternative Designations | Registry Numbers |
---|---|---|
[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methanone | VNA932, VNA 932, VNA-932; WAY-151932; WAY-VNA 932; WAY VNA 932; CC7IZ88XD2 | CAS: 220460-92-4; UNII: CC7IZ88XD2 |
A critical milestone occurred with the elucidation of its metabolic pathways, as reported in 2007. Researchers identified and synthesized major metabolites, confirming that hepatic modifications (including oxidation and conjugation) predominated without generating uniquely toxic derivatives. This metabolic profiling enabled rational medicinal chemistry refinements that informed subsequent generations of vasopressin agonists. The compound’s progression reflected the broader pharmaceutical trend of leveraging medicinal chemistry to overcome bioavailability challenges inherent to peptide therapeutics [5].
WAY-151932 exhibits potent and selective agonism at the vasopressin V2 receptor (V2R), with an IC₅₀ of 80.3 nM in human V2 receptor binding assays. This selectivity is clinically relevant, as V2 receptors in renal collecting ducts mediate water reabsorption via aquaporin-2 channel insertion. The compound demonstrates 9.7-fold selectivity over V1a receptors (IC₅₀ = 778 nM), minimizing off-target vasoconstrictive effects. In vitro functional assays using LV2 cells expressing human V2 receptors revealed exceptional potency, with an EC₅₀ of 0.74 ± 0.07 nM for cAMP production – a key second messenger in the antidiuretic pathway [1].
Table 2: Receptor Binding and Functional Activity Profile of WAY-151932
Target | Binding IC₅₀ (nM) | Functional Assay (EC₅₀) | Cell Line/Model |
---|---|---|---|
Vasopressin V2 receptor | 80.3 | 0.74 ± 0.07 nM (cAMP production) | LV2 cells expressing hV2R |
Vasopressin V1a receptor | 778 | Not determined | Human V1a binding assay |
In vivo studies established its proof-of-concept efficacy in conscious rat models of polyuria. Oral administration (0.05–0.5 mg/kg) dose-dependently decreased urine production, with an ED₅₀ of 0.14 mg/kg. This effect manifested as increased urine osmotic pressure without altering electrolyte excretion patterns, confirming its specific aquaresis mechanism. Notably, efficacy occurred within therapeutically feasible plasma concentrations, supporting its potential as an oral therapy for conditions like central diabetes insipidus or nocturnal polyuria. The compound’s physicochemical properties, including high logP (5.5) and molecular weight (402.88 g/mol), align with Lipinski’s criteria for bioavailability, overcoming a key limitation of peptide vasopressin analogs [1].
Structure-Activity Relationship (SAR) Principles:WAY-151932’s discovery exemplifies structure-based drug design targeting GPCRs. Its benzodiazepine core serves as a rigid scaffold positioning the chlorophenyl and methylpyrazole moieties for optimal interaction with the V2R binding pocket. Theoretical models propose that the pyrazole nitrogen forms hydrogen bonds with transmembrane residue Q185, while the benzodiazepine carbonyl interacts with a hydrophobic subpocket – interactions mimicking arginine-vasopressin’s cyclic peptide structure. Research focuses on modifications to the pyrrolobenzodiazepine core and pyrazole substituents to enhance selectivity and metabolic stability, guided by computational docking studies and comparative metabolite analysis [1] [5] [10].
Receptor Dimerization and Signal Transduction Models:Contemporary investigations leverage WAY-151932 to test hypotheses about V2 receptor homodimerization and heterodimerization with prostaglandin or β-adrenergic receptors. Its cell-type specific effects (e.g., differential cAMP kinetics in renal vs. vascular endothelia) support theoretical frameworks proposing tissue-specific receptor conformations. Researchers utilize WAY-151932’s well-defined pharmacokinetic profile to dissect temporal relationships between receptor occupancy, G-protein activation, and β-arrestin recruitment – insights informing biased agonism theories for minimizing V2R-associated side effects [1] [10].
Chemical Rescue Paradigms:As a non-peptide agonist, WAY-151932 serves as a model compound in "chemical rescue" studies, wherein small molecules restore function to misfolded V2 receptor mutants. This approach has therapeutic implications for nephrogenic diabetes insipidus caused by V2R trafficking defects. WAY-151932’s chemical scaffold demonstrates chaperone-like activity in cellular models, promoting proper folding and membrane localization of certain mutant receptors – a phenomenon guiding protein correction therapeutics beyond vasopressin signaling [10].
Table 3: Physicochemical Properties of WAY-151932
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₃H₁₉ClN₄O | Confirmed by elemental analysis |
Molecular Weight | 402.88 g/mol | Exact mass: 402.124 |
LogP | 5.5 | Predictive measurement |
Hydrogen Bond Acceptors | 2 | -N= and carbonyl oxygen |
Rotatable Bonds | 2 | Between core and aryl groups |
Solubility (DMSO) | ~200 mg/mL (496.43 mM) | In vitro formulation |
Stability | Stable at ambient temperature | Short-term storage during shipping |
The convergence of these theoretical frameworks positions WAY-151932 as both a pharmacological tool and a prototype for next-generation agonists. Ongoing research integrates its SAR with nanoparticle delivery systems (e.g., functionalized nanomaterials) to enhance tissue targeting, reflecting the evolving paradigm of molecular precision in endocrinology [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7